2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-6-11-5-10(15)7-19-11)4-9-1-2-12-13(3-9)18-8-17-12/h1-3,10-11H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCGUYIDXBTWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the thia-azabicycloheptane structure. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, along with a phosphine ligand and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and hydride donors for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a benzodioxole moiety and a bicyclic thiaazabicyclo framework. The presence of these functional groups may contribute to its unique pharmacological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are critical for biological activity.
Antidepressant Potential
Research has indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one exhibit antidepressant-like effects in animal models. The benzodioxole structure is often associated with serotonergic activity, which plays a crucial role in mood regulation. Studies suggest that derivatives of this compound may enhance serotonin levels, thereby alleviating symptoms of depression.
Neuroprotective Effects
The neuroprotective properties of benzodioxole derivatives have been documented in various studies. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to understand its efficacy against specific cancer types.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analog 1: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Features :
- Comparison: Unlike the target compound, this analog contains a β-lactam ring, a hallmark of penicillin derivatives, which confers antibacterial activity.
Structural Analog 2: 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic Acid
Structural Analog 3: 2-[(2S)-4-[8-Fluoro-7-(8-methyl-1-naphthyl)-2-[3-[(1S',4S')-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propoxy]pyrido[4,3-i7]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile
- Key Features :
- Complex polycyclic structure with a 2-oxa-5-azabicyclo[2.2.1]heptane core.
- Fluorinated and naphthyl substituents enhance metabolic stability and target affinity.
- Comparison: The oxa-aza bicyclo system replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The sulfur atom in the thia-aza bicyclo core may influence electron distribution and redox reactivity compared to oxygen-containing analogs .
- Biological Potential: While Analog 1 has established antibiotic activity, the target compound’s benzodioxole group—a known pharmacophore in CNS-active drugs—suggests unexplored neuropharmacological applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a thia-azabicyclo structure, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H17N1O3S1 |
| Molecular Weight | 295.37 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : The compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Its ability to inhibit pro-inflammatory cytokines suggests a role in reducing inflammation.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) may mediate its neuroprotective effects.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Case Study 1: Neuroprotective Properties
In a study assessing neuroprotective effects, the compound was administered to animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal apoptosis and oxidative stress markers, suggesting protective effects against neurodegeneration.
Case Study 2: Antimicrobial Activity
A series of tests conducted on bacterial cultures revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
